L-Lysine 7-amido-4-methylcoumarin acetate salt

Enzyme Kinetics Protease Assays Substrate Specificity

Non-specific substitution of fluorogenic substrates introduces kinetic variability that compromises quantitative HTS and isoenzyme profiling. • Stringent purity (≥98% HPLC, free AMC ≤100 ppm) ensures low background, high signal-to-noise ratios, and reproducible Z'-factor performance in automated screens. • Validated Km parameters (e.g., 26.0 µM for L. sakei aminopeptidase; 280 µM vs. 70 µM for skeletal muscle isoenzyme I) enable immediate assay deployment and unambiguous isoenzyme discrimination. • Acetate counter-ion guarantees aqueous solubility without organic co-solvents, preserving enzyme integrity and simplifying buffer preparation.

Molecular Formula C18H25N3O5
Molecular Weight 303,36*60,05 g/mole
CAS No. 201853-23-8
Cat. No. B555347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine 7-amido-4-methylcoumarin acetate salt
CAS201853-23-8
Synonyms201853-23-8; L-Lysine7-amido-4-methylcoumarin,acetatesalt; L-Lysine7-amido-4-methylcoumarinacetatesalt; H-LYS-AMCACOH; CTK8E7078; MolPort-035-767-073; AKOS025294847; RT-013526; L-9300
Molecular FormulaC18H25N3O5
Molecular Weight303,36*60,05 g/mole
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O
InChIInChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1
InChIKeyWDJKEVUJJYOHPM-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine-AMC Acetate Fluorogenic Substrate


L-Lysine 7-amido-4-methylcoumarin acetate salt (CAS 201853-23-8), commonly referred to as H-Lys-AMC acetate, is a fluorogenic substrate designed for the detection and quantification of protease and peptidase activity, particularly aminopeptidase B [1]. This compound consists of the amino acid L-lysine linked to a 7-amino-4-methylcoumarin (AMC) fluorophore, with acetate serving as the counter-ion to enhance aqueous solubility . Upon enzymatic cleavage of the amide bond, the highly fluorescent AMC moiety is released, enabling real-time, quantitative measurement of enzyme kinetics, inhibitor screening, and enzyme characterization in biochemical research .

Workflow Fluorogenic aminopeptidase B substrate
Format Acetate salt for enhanced aqueous solubility
Use context Real-time enzyme kinetics, inhibitor screening

Generic Substitution Risks for L-Lysine-AMC


Generic substitution of fluorogenic substrates is not straightforward due to significant differences in enzyme specificity, kinetic parameters, and buffer compatibility. While various amino acid-AMC conjugates (e.g., Arg-AMC, Leu-AMC, Ala-AMC) share the same fluorogenic reporter, their recognition and cleavage by specific proteases differ markedly, leading to variations in Km, Vmax, and overall assay sensitivity [1]. For instance, enzymes like aminopeptidase B exhibit distinct preferences for basic residues, with the Km for Lys-AMC often differing substantially from that of Arg-AMC [1]. Substituting H-Lys-AMC with a similar compound without verifying its kinetic behavior with the target enzyme can introduce experimental error, compromise data comparability, and invalidate assay robustness, particularly in quantitative high-throughput screening (HTS) and detailed enzyme kinetics studies [2].

! Amino acid-AMC conjugates (e.g., Arg-AMC, Leu-AMC) exhibit distinct Km and Vmax; direct replacement may alter assay sensitivity.
! Enzymes such as aminopeptidase B show kinetic preference for basic residues; Lys-AMC versus Arg-AMC can shift selectivity profile.
! Free-base forms may have limited aqueous solubility; salt form identity (acetate) impacts stock preparation and assay reproducibility.

L-Lysine-AMC Acetate Quantitative Evidence


Arginine Aminopeptidase Substrate Affinity

In a study characterizing an arginine aminopeptidase from Lactobacillus sakei, the Michaelis-Menten constant (Km) was determined for both Arg-AMC and Lys-AMC. The enzyme exhibited a higher affinity for Arg-AMC, with a Km of 15.9 μM, compared to 26.0 μM for Lys-AMC, indicating a 1.6-fold lower affinity for the lysine derivative [1]. This quantitative difference highlights the importance of substrate selection for accurate kinetic characterization of enzymes with basic residue specificity.

Km comparison
Head-to-head
Lys-AMC Km 26.0 μM vs Arg-AMC Km 15.9 μM (L. sakei aminopeptidase, pH 5.0, 37°C). 1.6-fold lower affinity.
Supports substrate selection for basic-residue aminopeptidase characterization.
Direct comparison; conditions may influence absolute values.
Enzyme Kinetics Protease Assays Substrate Specificity

Skeletal Muscle Aminopeptidase Isoenzyme Affinity

A study purifying two Cl⁻-activated aminopeptidases (I and II) from human skeletal muscle reported distinct Km values for Lys-AMC and Arg-AMC. For isoenzyme I, the Km for Lys-AMC was 280 μM, which is 4-fold higher than the 70 μM observed for Arg-AMC. For isoenzyme II, the Km for Lys-AMC was 400 μM, compared to 270 μM for Arg-AMC [1]. This demonstrates that Lys-AMC is a significantly poorer substrate for both isoenzymes compared to Arg-AMC, with quantitative differences that are critical for designing assays to distinguish between these isoenzymes.

Isoenzyme affinity
Head-to-head
Human skeletal muscle isoenzyme I: Lys-AMC Km 280 μM vs Arg-AMC 70 μM (4-fold). Isoenzyme II: 400 μM vs 270 μM (1.5-fold).
Supports differential assay design for aminopeptidase isoenzyme profiling.
Chloride-dependent enzymes; apply to tissue-extract characterization.
Aminopeptidase Isoenzymes Enzyme Kinetics Human Tissue Proteases

Aqueous Solubility Enhancement

L-Lysine 7-amido-4-methylcoumarin is supplied as an acetate salt (CAS 201853-23-8) to significantly enhance its solubility in aqueous solutions compared to the free base form . This formulation choice is critical for reproducible enzyme assays, as the free base may exhibit limited or inconsistent solubility in common assay buffers, potentially leading to inaccurate substrate concentrations and variable kinetic data [1]. The acetate salt ensures reliable dissolution, enabling accurate preparation of stock solutions and consistent performance in high-throughput screening formats [2].

Solubility form
Class-level
Acetate salt yields clear, colorless solution at 5% in water; free-base solubility is lower and less consistent.
Facilitates reliable stock preparation for reproducible assay conditions.
Qualitative improvement; verify with specific buffer system.
Aqueous Solubility Assay Development Formulation

Purity and Stability Specifications

High-quality lots of L-Lysine 7-amido-4-methylcoumarin acetate salt are specified with a minimum purity of 98% by HPLC and contain a maximum of 100 ppm free AMC . These specifications are crucial for minimizing background fluorescence and ensuring assay consistency. The presence of free AMC, a common contaminant in fluorogenic substrates, can increase background signal and reduce the dynamic range of an assay. This product's strict control over free AMC levels directly enhances the signal-to-noise ratio and reliability of quantitative measurements, particularly in high-throughput screening applications.

Purity & contaminant
Class-level
Purity ≥ 98% (HPLC); free AMC ≤ 100 ppm.
Supports low-background fluorescence and high signal-to-noise ratio.
Data to verify against certificate of analysis for each lot.
Quality Control Assay Reproducibility HTS

Aminopeptidase Substrate Profiling

L-Lysine 7-amido-4-methylcoumarin is a key substrate for profiling the N-terminal specificity of aminopeptidases and other proteases. It is routinely used to assay enzymes like aminopeptidase B, which is known to specifically cleave N-terminal lysine and arginine residues . Comparative studies show that while some aminopeptidases (e.g., a porcine skeletal muscle methionyl aminopeptidase) exhibit maximal activity against Met-, Lys-, Ala-, and Leu-AMC, they do not hydrolyze Pro-AMC [1]. This demonstrates that Lys-AMC is part of a select group of substrates that can be used to define the substrate specificity profile of novel or uncharacterized proteases, providing a benchmark for comparison with other basic, hydrophobic, or aromatic amino acid conjugates.

Substrate profiling
Context-dependent
Cleaved by aminopeptidase B and broad-specificity aminopeptidases; not hydrolyzed by Pro-AMC-cleaving enzymes.
Useful as reference substrate for basic-residue N-terminal specificity screening.
Specificity varies across enzyme families; validate with target protease.
Substrate Profiling Aminopeptidase Protease Specificity

L-Lysine-AMC Acetate Application Scenarios


Arg vs Lys Aminopeptidase Isoenzyme Differentiation

This substrate is optimal for assays designed to distinguish between aminopeptidase isoenzymes with varying specificity for basic N-terminal residues. As demonstrated in human skeletal muscle, the 4-fold difference in Km values for Lys-AMC versus Arg-AMC with isoenzyme I (280 μM vs. 70 μM) [1] allows for clear discrimination of isoenzyme activity in complex biological samples. By using this substrate alongside Arg-AMC in parallel assays, researchers can accurately profile the relative abundance and activity of these isoenzymes, which is crucial for studies in muscle physiology and pathology.

HTS for Aminopeptidase Inhibitors

The acetate salt form's high aqueous solubility [1] and the stringent purity specifications (≥98% purity, ≤100 ppm free AMC) make it an ideal substrate for robust and reproducible HTS campaigns. The low free AMC content minimizes background fluorescence, ensuring a high signal-to-noise ratio and a wide dynamic range, which is essential for accurately identifying weak or moderate inhibitors in large compound libraries. This reduces the rate of false positives and negatives, increasing the efficiency of drug discovery efforts targeting aminopeptidases [2].

Novel Aminopeptidase Kinetic Characterization

Lys-AMC serves as a foundational tool for establishing the substrate specificity profile of newly discovered aminopeptidases. Its established kinetic parameters for known enzymes (e.g., Km of 26.0 μM for L. sakei arginine aminopeptidase [1]) provide a valuable benchmark for comparative analysis. By comparing the Km and Vmax of a new enzyme for Lys-AMC against other amino acid-AMC conjugates (e.g., Arg-AMC, Leu-AMC, Ala-AMC), researchers can rapidly define the enzyme's preference for basic versus hydrophobic or aromatic N-terminal residues, as shown in studies on porcine skeletal muscle aminopeptidase .

Aminopeptidase Assays in Food and Meat Science

Given its utility in characterizing aminopeptidases from sources like Lactobacillus sakei [1] and porcine skeletal muscle , this substrate is highly relevant for research in food science, particularly in the study of proteolytic processes that contribute to meat tenderization and flavor development. Accurate quantification of aminopeptidase activity using Lys-AMC can help optimize fermentation and aging processes, leading to improved product quality and consistency.

Application
Selection Property
Validation Focus
Isoenzyme differentiation
Basic-residue substrate specificity
Parallel Km determination vs. Arg-AMC
Inhibitor screening
High purity, low free AMC
Signal-to-noise and Z'-factor reproducibility
Novel protease characterization
Kinetic benchmark substrate
Km/Vmax comparison against other amino acid-AMC conjugates
Food/meat science aminopeptidase assays
Microbial and tissue aminopeptidase compatibility
Activity correlation with proteolytic ripening endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Lysine 7-amido-4-methylcoumarin acetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.